molecular formula C14H15N3O3 B2818406 N1-(2-hydroxyethyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 941999-25-3

N1-(2-hydroxyethyl)-N2-(2-methylquinolin-4-yl)oxalamide

Cat. No. B2818406
CAS RN: 941999-25-3
M. Wt: 273.292
InChI Key: SALYXBZUNIKHLH-UHFFFAOYSA-N
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Description

“N1-(2-hydroxyethyl)-N2-(2-methylquinolin-4-yl)oxalamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their roles in natural and synthetic chemistry and their biological and pharmacological activities . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .


Molecular Structure Analysis

Quinoline-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Scientific Research Applications

1. Synthesis and Chemical Properties

  • A facile synthesis methodology for 2-carboxanilido-3-arylquinazolin-4-ones from N1-(2-carboxyphenyl)-N2-(aryl)oxalamides has been developed, which allows the synthesis of structurally diverse quinazolin-4-ones, indicating the versatility of similar compounds in organic synthesis (Mamedov et al., 2019).

2. Biological Activities

  • N1-{4-[(10S)-Dihydroartemisinin-10-oxyl]}phenylmethylene-N2-(2-methylquinoline-4-yl)hydrazine derivatives have been evaluated for their activities against falcipain-2 of Plasmodium falciparum, showing significant antiplasmodial activity, which highlights the potential of similar compounds in antimalarial drug development (Luo et al., 2012).

3. Environmental Biodegradation

  • The aerobic biodegradation of 4-methylquinoline by soil bacteria indicates that similar compounds can be metabolized in the environment, which is essential for assessing their environmental impact and for bioremediation strategies (Sutton et al., 1996).

4. Antimicrobial Potentials

  • The antimicrobial potentials of active components isolated from Citrullus colocynthis fruits and structure-activity relationships of its analogues, including 4-methylquinoline, against foodborne bacteria suggest the application of similar compounds in developing natural preservatives and pharmaceuticals (Kim et al., 2014).

5. Corrosion Inhibition

  • 8-Hydroxyquinoline derivatives, related to the chemical structure , have been explored as efficient corrosion inhibitors for metals, indicating the potential use of similar compounds in protecting industrial materials (Rbaa et al., 2019).

properties

IUPAC Name

N-(2-hydroxyethyl)-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-9-8-12(10-4-2-3-5-11(10)16-9)17-14(20)13(19)15-6-7-18/h2-5,8,18H,6-7H2,1H3,(H,15,19)(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALYXBZUNIKHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-hydroxyethyl)-N2-(2-methylquinolin-4-yl)oxalamide

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